2,3-dimethoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Overview
Description
2,3-dimethoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in reduced inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
2,3-dimethoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and antibacterial activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells. Additionally, it binds to bacterial cell wall proteins, disrupting their function and leading to antibacterial effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, maintaining its biochemical activity . It can undergo degradation in the presence of strong acids or bases, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound contains targeting signals that direct it to specific subcellular compartments, and post-translational modifications can further influence its localization and activity.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-10-18(23-20(26)14-6-5-7-16(28-3)19(14)29-4)25(24-12)21-22-15-9-8-13(27-2)11-17(15)30-21/h5-11H,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUNPVHDCBOSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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